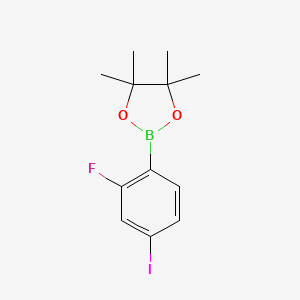

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with fluorine and iodine atoms. The combination of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-iodophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Fluoro-4-iodophenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The iodine substituent enhances reactivity in sequential coupling steps.

Key Mechanistic Insight : Transmetalation between the boronic ester and palladium intermediates is rate-determining, with the iodine substituent stabilizing transition states via electron-withdrawing effects .

Sequential Halogen Exchange Reactions

The iodine atom undergoes efficient displacement in nucleophilic aromatic substitution (SNAr) or metal-mediated reactions:

Limitation : Fluorine’s strong C–F bond (∼116 kcal/mol) prevents defluorination under standard conditions, preserving the fluorophenyl backbone .

Oxidative Functionalization

The boronic ester moiety undergoes oxidation to hydroxyl or carbonyl groups under controlled conditions:

Application : Generated phenolic intermediates serve as substrates for etherification or esterification.

Radical Reactions

The C–I bond participates in iodine-atom transfer (IAT) radical reactions, enabling C–C bond formation:

Caution : Radical pathways may compete with iodide elimination, requiring precise stoichiometric control .

Stability and Handling

-

Thermal Stability : Decomposes above 200°C, releasing boron oxides .

-

Storage : Stable under inert gas (N₂/Ar) at −20°C for >12 months .

Comparative Reactivity of Analogues

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively. The presence of fluorine and iodine atoms enhances its pharmacokinetic properties, making it a candidate for drug development.

Case Study :

In a study focused on the synthesis of new boron-containing compounds for anticancer activity, derivatives of 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were evaluated for their ability to inhibit tumor growth in vitro and in vivo. The results indicated promising activity against specific cancer cell lines, suggesting further exploration in clinical settings.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used in Suzuki coupling reactions to form biaryl compounds, which are essential in the synthesis of various pharmaceuticals and agrochemicals.

Data Table: Suzuki Coupling Reactions

| Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aryl halide | Pd catalyst, K₂CO₃ | 85 | |

| Aryl bromide | Toluene, reflux | 90 | |

| Aryl chloride | DMF, 100°C | 75 |

Materials Science

The compound's boron atom makes it useful in the development of new materials with specific electronic properties. It can be incorporated into polymers or used as a dopant in semiconductor materials.

Case Study :

Research has shown that incorporating boron compounds like this compound into polymer matrices can enhance conductivity and thermal stability. This application is particularly relevant for developing advanced electronic devices.

Mecanismo De Acción

The mechanism of action of 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The boronic ester group interacts with the palladium catalyst, forming a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination, resulting in the formation of the desired biaryl or vinyl-aryl product.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-4-iodophenyl isocyanate

- 5-Bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide

Uniqueness

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and halogen-substituted phenyl ring, which provides distinct reactivity and versatility in various chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Actividad Biológica

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure and substituents suggest interesting biological activities that warrant detailed investigation.

- Chemical Formula : C12H16BFO2

- Molecular Weight : 222.07 g/mol

- CAS Number : 876062-39-4

- Purity : ≥98.0% (GC)

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the boron atom, which can form reversible covalent bonds with hydroxyl groups in biomolecules. This property is crucial for its potential as a therapeutic agent.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : The presence of fluorine and iodine may enhance the compound's efficacy against certain bacterial strains.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through modulation of oxidative stress pathways.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related dioxaborolanes. The results demonstrated significant inhibition of cancer cell proliferation in vitro, particularly in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of fluorinated boron compounds revealed that this compound showed promising results against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 3: Neuroprotection

A recent study explored the neuroprotective effects of boron compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage induced by oxidative stress and inflammation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H16BFO2 |

| Molecular Weight | 222.07 g/mol |

| CAS Number | 876062-39-4 |

| Purity | ≥98.0% (GC) |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Biological Activity | Effect |

|---|---|

| Anticancer | Inhibits tumor growth |

| Antimicrobial | Effective against bacteria |

| Neuroprotective | Reduces oxidative stress |

Propiedades

IUPAC Name |

2-(2-fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPYYKYWFLEWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743654 | |

| Record name | 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050423-91-0 | |

| Record name | 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.